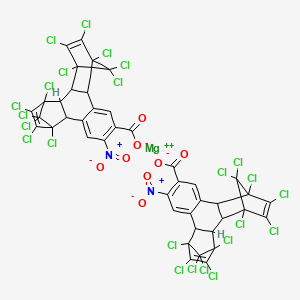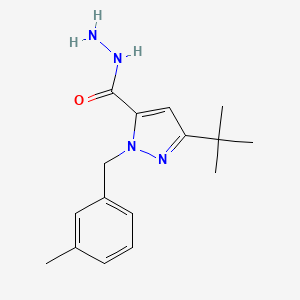
(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone
Übersicht
Beschreibung
“(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound with the empirical formula C11H21N3O . It has a molecular weight of 211.30 . The compound is a heterocyclic building block .
Molecular Structure Analysis
The SMILES string for this compound is CN1CCN(CC1)C(=O)C2CCNCC2 . This indicates that the compound contains a piperidine ring and a methylpiperidine ring, which are connected by a methanone group .Physical And Chemical Properties Analysis
The compound is a solid . It has a flash point that is not applicable . The InChI key for this compound is GDHWXQQENDWPIY-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone
Antiplasmodial Activity: Compounds structurally similar to (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone have been evaluated for their antiplasmodial activity against malaria-causing parasites, such as Plasmodium falciparum. These studies focus on the inhibition of parasite growth, particularly in strains resistant to common treatments like chloroquine .
Crystallography Studies: The crystal structure analysis of related compounds provides insights into their molecular geometry, which is crucial for understanding how they interact with biological targets. Such studies can inform the design of new drugs with improved efficacy and reduced side effects .
Anti-inflammatory and Analgesic Effects: Similar piperidine derivatives have been investigated for their potential anti-inflammatory and analgesic effects. These studies involve various pain models, including acetic acid-induced abdominal writhing and formalin-induced pain tests, to evaluate the compound’s ability to reduce pain and inflammation .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10-4-8-14(9-5-10)12(15)11-2-6-13-7-3-11/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXOMBYJWBMJGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364072 | |
| Record name | (4-methylpiperidin-1-yl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone | |
CAS RN |
496057-63-7 | |
| Record name | (4-methylpiperidin-1-yl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B1607980.png)
![3-Benzyl-5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1607981.png)

![Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B1607984.png)


![Ethyl [(chloroacetyl)(phenyl)amino]acetate](/img/structure/B1607987.png)

![2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B1607990.png)



